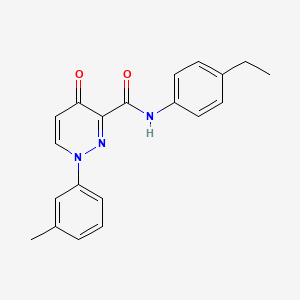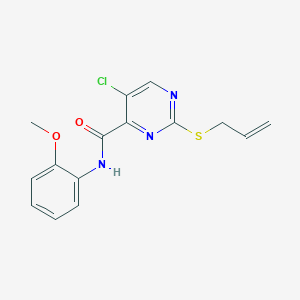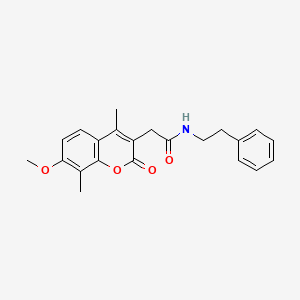![molecular formula C23H24N2O5S B11388620 N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11388620.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a sulfonyl-phenyl-azepane moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base.
Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the sulfonyl-phenyl-azepane moiety with the chromene core using amide bond formation techniques, often employing coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The sulfonyl-phenyl-azepane moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide
- N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide
- N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)methanimine
Uniqueness
N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a sulfonyl-phenyl-azepane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O5S/c1-16-6-11-19-20(26)15-22(30-21(19)14-16)23(27)24-17-7-9-18(10-8-17)31(28,29)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3,(H,24,27) |
InChI Key |
VYUIRQKYEAYVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11388561.png)

![ethyl 3-[6,10-dimethyl-3-(4-methylbenzyl)-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11388586.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388590.png)
![N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11388592.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11388594.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11388595.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B11388596.png)
![1-(4-ethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388597.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-propoxybenzamide](/img/structure/B11388608.png)


